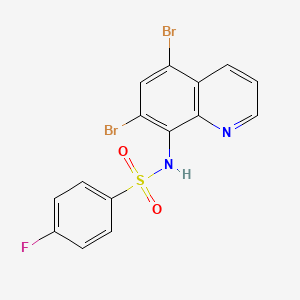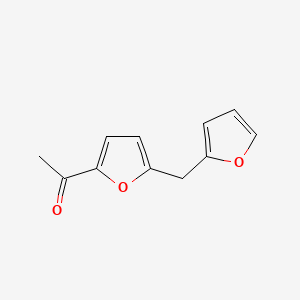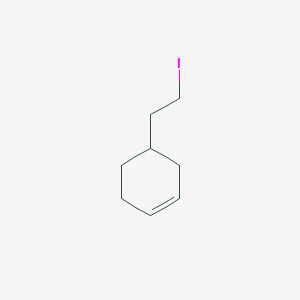![molecular formula C12H20N2O4 B12899528 Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate CAS No. 651028-26-1](/img/structure/B12899528.png)
Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate is an organic compound that belongs to the class of bipyrrolidine derivatives This compound is characterized by the presence of two pyrrolidine rings connected by a single bond, with each ring bearing a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate typically involves the reaction of 2,2’-bipyrrolidine with dimethyl carbonate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the ester groups. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as metal oxides can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bipyrrolidine derivatives.
Applications De Recherche Scientifique
Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized as a catalyst in various organic synthesis reactions.
Mécanisme D'action
The mechanism of action of Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s ester groups can undergo hydrolysis, releasing active intermediates that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A related compound with similar coordination chemistry properties.
2,2’-Bipyrrolidine: The parent compound without ester groups.
Dimethyl 2,2’-bipyridine-1,1’-dicarboxylate: A similar compound with pyridine rings instead of pyrrolidine rings.
Uniqueness: Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate is unique due to the presence of both pyrrolidine rings and ester groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various catalytic processes sets it apart from other similar compounds.
Propriétés
Numéro CAS |
651028-26-1 |
|---|---|
Formule moléculaire |
C12H20N2O4 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
methyl 2-(1-methoxycarbonylpyrrolidin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-17-11(15)13-7-3-5-9(13)10-6-4-8-14(10)12(16)18-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
BRIKRKCDWNTHAX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CCCC1C2CCCN2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)
![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)



![4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one](/img/structure/B12899492.png)
![Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]-](/img/structure/B12899499.png)
![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)
![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)

![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)
